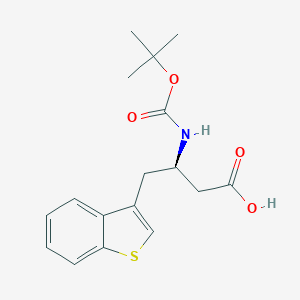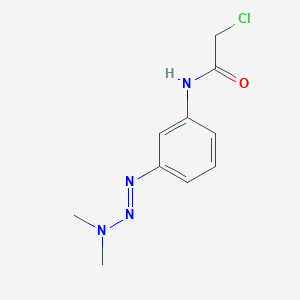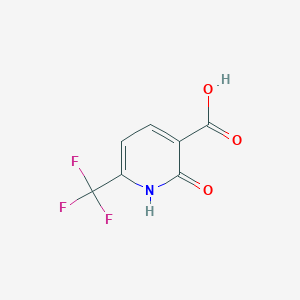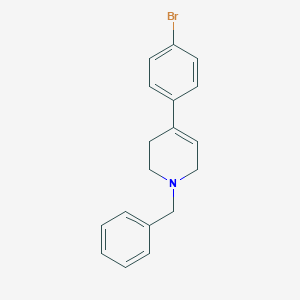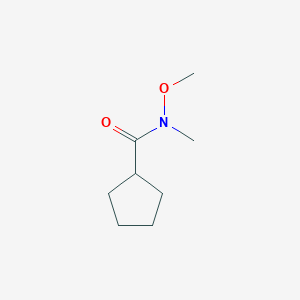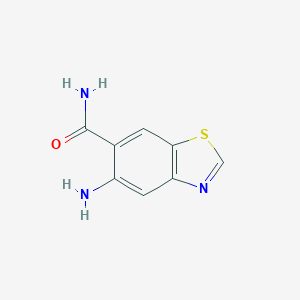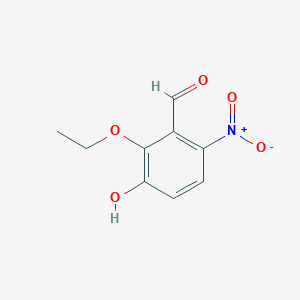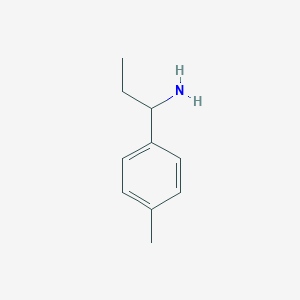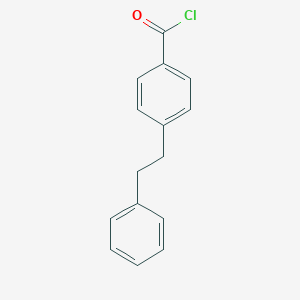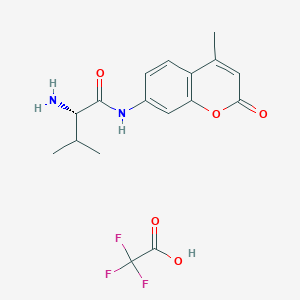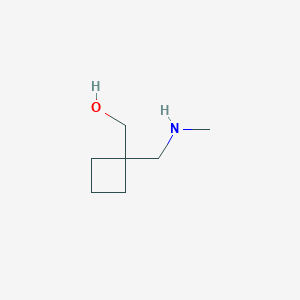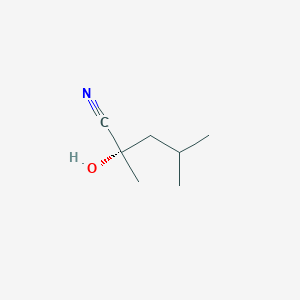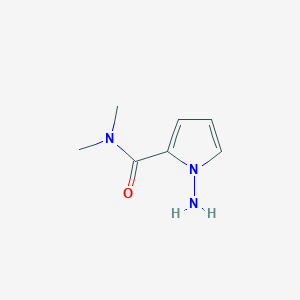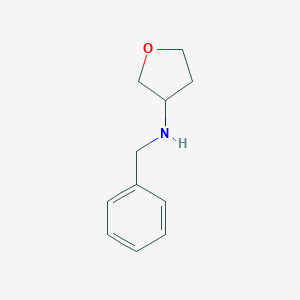
Carbamic acid, (4-hydrazinobutyl)-, 1,1-dimethylethyl ester (9CI)
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Carbamic acid, (4-hydrazinobutyl)-, 1,1-dimethylethyl ester (9CI) is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications.
作用机制
The mechanism of action for Carbamic acid, (4-hydrazinobutyl)-, 1,1-dimethylethyl ester (Carbamic acid, (4-hydrazinobutyl)-, 1,1-dimethylethyl ester (9CI)) is not fully understood. However, studies have shown that it can inhibit the activity of the enzyme carbonic anhydrase IX (CAIX). CAIX is overexpressed in many cancer cells and plays a crucial role in tumor growth and metastasis. Therefore, the inhibition of CAIX by Carbamic acid, (4-hydrazinobutyl)-, 1,1-dimethylethyl ester (Carbamic acid, (4-hydrazinobutyl)-, 1,1-dimethylethyl ester (9CI)) can potentially inhibit the growth and metastasis of cancer cells.
生化和生理效应
Carbamic acid, (4-hydrazinobutyl)-, 1,1-dimethylethyl ester (Carbamic acid, (4-hydrazinobutyl)-, 1,1-dimethylethyl ester (9CI)) has been shown to have both biochemical and physiological effects. Biochemically, Carbamic acid, (4-hydrazinobutyl)-, 1,1-dimethylethyl ester (Carbamic acid, (4-hydrazinobutyl)-, 1,1-dimethylethyl ester (9CI)) can inhibit the activity of CAIX, as mentioned earlier. Physiologically, Carbamic acid, (4-hydrazinobutyl)-, 1,1-dimethylethyl ester (Carbamic acid, (4-hydrazinobutyl)-, 1,1-dimethylethyl ester (9CI)) has been shown to induce apoptosis (programmed cell death) in cancer cells.
实验室实验的优点和局限性
One of the advantages of using Carbamic acid, (4-hydrazinobutyl)-, 1,1-dimethylethyl ester (Carbamic acid, (4-hydrazinobutyl)-, 1,1-dimethylethyl ester (9CI)) in lab experiments is that it has been shown to have low toxicity levels. Additionally, Carbamic acid, (4-hydrazinobutyl)-, 1,1-dimethylethyl ester (Carbamic acid, (4-hydrazinobutyl)-, 1,1-dimethylethyl ester (9CI)) has been shown to be stable under a wide range of conditions. However, one of the limitations of using Carbamic acid, (4-hydrazinobutyl)-, 1,1-dimethylethyl ester (Carbamic acid, (4-hydrazinobutyl)-, 1,1-dimethylethyl ester (9CI)) in lab experiments is that its mechanism of action is not fully understood.
未来方向
There are several future directions for the research on Carbamic acid, (4-hydrazinobutyl)-, 1,1-dimethylethyl ester (Carbamic acid, (4-hydrazinobutyl)-, 1,1-dimethylethyl ester (9CI)). One possible direction is to further investigate its potential therapeutic applications in cancer treatment. Additionally, more research is needed to fully understand its mechanism of action and how it interacts with other molecules in the body. Finally, there is a need for more studies to determine the optimal dosage and administration of Carbamic acid, (4-hydrazinobutyl)-, 1,1-dimethylethyl ester (Carbamic acid, (4-hydrazinobutyl)-, 1,1-dimethylethyl ester (9CI)) for its potential therapeutic applications.
In conclusion, Carbamic acid, (4-hydrazinobutyl)-, 1,1-dimethylethyl ester (Carbamic acid, (4-hydrazinobutyl)-, 1,1-dimethylethyl ester (9CI)) is a chemical compound that has significant potential in scientific research. Its potential therapeutic applications in cancer treatment and neurodegenerative diseases make it an important area of study. Further research is needed to fully understand its mechanism of action and optimize its dosage and administration for therapeutic purposes.
合成方法
Carbamic acid, (4-hydrazinobutyl)-, 1,1-dimethylethyl ester (Carbamic acid, (4-hydrazinobutyl)-, 1,1-dimethylethyl ester (9CI)) can be synthesized through the reaction of 4-hydrazinobutylamine and tert-butyl chloroformate. The reaction yields Carbamic acid, (4-hydrazinobutyl)-, 1,1-dimethylethyl ester (Carbamic acid, (4-hydrazinobutyl)-, 1,1-dimethylethyl ester (9CI)) as a white solid.
科学研究应用
Carbamic acid, (4-hydrazinobutyl)-, 1,1-dimethylethyl ester (Carbamic acid, (4-hydrazinobutyl)-, 1,1-dimethylethyl ester (9CI)) has been extensively studied for its potential therapeutic applications in cancer treatment. Studies have shown that Carbamic acid, (4-hydrazinobutyl)-, 1,1-dimethylethyl ester (Carbamic acid, (4-hydrazinobutyl)-, 1,1-dimethylethyl ester (9CI)) has anticancer properties and can inhibit the growth of cancer cells. Additionally, Carbamic acid, (4-hydrazinobutyl)-, 1,1-dimethylethyl ester (Carbamic acid, (4-hydrazinobutyl)-, 1,1-dimethylethyl ester (9CI)) has also been studied for its potential use in the treatment of neurodegenerative diseases such as Alzheimer's disease.
属性
CAS 编号 |
180851-51-8 |
|---|---|
产品名称 |
Carbamic acid, (4-hydrazinobutyl)-, 1,1-dimethylethyl ester (9CI) |
分子式 |
C9H21N3O2 |
分子量 |
203.28 g/mol |
IUPAC 名称 |
tert-butyl N-(4-hydrazinylbutyl)carbamate |
InChI |
InChI=1S/C9H21N3O2/c1-9(2,3)14-8(13)11-6-4-5-7-12-10/h12H,4-7,10H2,1-3H3,(H,11,13) |
InChI 键 |
ZXYUEZAHDSTLIG-UHFFFAOYSA-N |
SMILES |
CC(C)(C)OC(=O)NCCCCNN |
规范 SMILES |
CC(C)(C)OC(=O)NCCCCNN |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



